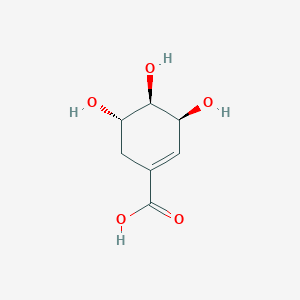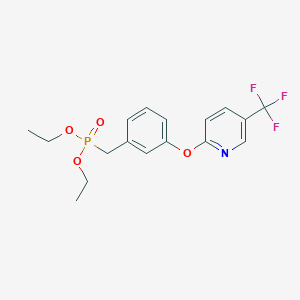![molecular formula C20H22ClN3O2 B3318783 [3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide CAS No. 102391-07-1](/img/structure/B3318783.png)
[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide
Übersicht
Beschreibung
[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide: is a complex organic compound that features a quinoline moiety, a hydroxybenzyl group, and a diethylamine N-oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide typically involves multiple steps:
Formation of the 7-chloroquinoline-4-yl intermediate: This step involves the chlorination of quinoline to introduce the chloro group at the 7-position.
Amination: The 7-chloroquinoline-4-yl intermediate is then reacted with an appropriate amine to form the 7-chloroquinoline-4-ylamine.
Hydroxybenzylation: The 7-chloroquinoline-4-ylamine is then coupled with a hydroxybenzyl group under specific conditions to form the desired intermediate.
N-oxidation: Finally, the diethylamine group is introduced and oxidized to form the N-oxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzyl and diethylamine N-oxide groups.
Reduction: Reduction reactions can target the N-oxide group, converting it back to the amine.
Substitution: The chloro group on the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include quinoline derivatives with oxidized hydroxybenzyl or diethylamine groups.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products include substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of quinoline derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline moiety.
Wirkmechanismus
The mechanism of action of [3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the hydroxybenzyl and diethylamine N-oxide groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxy group on the quinoline ring.
Primaquine: A quinoline derivative used in the treatment of malaria.
Uniqueness
What sets [3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide apart is the combination of the hydroxybenzyl and diethylamine N-oxide groups, which confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
N-[[5-[(7-chloroquinolin-4-yl)amino]-2-hydroxyphenyl]methyl]-N-ethylethanamine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-3-24(26,4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGSHLRPGOSTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318703.png)
![2-Chloro-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B3318710.png)


![2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B3318738.png)



![6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B3318776.png)

![5-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3318785.png)


![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)
